Cas no 127979-76-4 (2-(Trifluoromethoxy)benzamidine Hydrochloride)

2-(Trifluoromethoxy)benzamidine Hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- Benzenecarboximidamide,2-(trifluoromethoxy)-, hydrochloride (1:1)
- 2-(Trifluoromethoxy)benzamidine hydrochloride
- 2-(trifluoromethoxy)benzenecarboximidamide,hydrochloride
- 2-(Trifluoromethoxy)benzamidineHCl
- 2-(Trifluoromethoxy)benzimidamide(HCl)
- 2-(trifluoromethoxy)benzene-1-carboximidamide hydrochloride
- MFCD00173664
- CS-0083362
- AKOS015849849
- SY343118
- 2-(Trifluoromethoxy)benzimidamide hydrochloride
- AS-5746
- 2-(trifluoromethoxy)benzenecarboximidamide;hydrochloride
- FT-0682831
- 2-(Trifluoromethoxy)benzene-1-carboximidamide--hydrogen chloride (1/1)
- Benzenecarboximidamide, 2-(trifluoromethoxy)-, hydrochloride (1:1)
- DTXSID30611623
- 127979-76-4
- 2-(Trifluoromethoxy)benzimidamidehydrochloride
- 2-(Trifluoromethoxy)benzamidine HCl
- 2-(TRIFLUOROMETHOXY)BENZAMIDINE HYDROCHLORIDE 95%
- 2-(trifluoromethoxy)benzenecarboximidamide hydrochloride
- 2-(Trifluoromethoxy)benzamidine Hydrochloride
-
- MDL: MFCD00173664
- Inchi: InChI=1S/C8H7F3N2O.ClH/c9-8(10,11)14-6-4-2-1-3-5(6)7(12)13;/h1-4H,(H3,12,13);1H
- InChI Key: RTWUEKKBEVKNHU-UHFFFAOYSA-N
- SMILES: C1=CC=C(C(=C1)C(=N)N)OC(F)(F)F.Cl
Computed Properties
- Exact Mass: 240.02800
- Monoisotopic Mass: 240.0277251g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 217
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 59.1Ų
Experimental Properties
- Melting Point: 261°C
- PSA: 59.10000
- LogP: 3.47130
2-(Trifluoromethoxy)benzamidine Hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | T897618-100mg |
2-(Trifluoromethoxy)benzamidine Hydrochloride |
127979-76-4 | 100mg |
$ 95.00 | 2022-06-02 | ||
Apollo Scientific | PC446018-1g |
2-(Trifluoromethoxy)benzamidine hydrochloride |
127979-76-4 | 1g |
£114.00 | 2025-02-21 | ||
Alichem | A019143877-10g |
2-(Trifluoromethoxy)benzimidamide hydrochloride |
127979-76-4 | 95% | 10g |
964.00 USD | 2021-06-16 | |
Crysdot LLC | CD12156017-5g |
2-(Trifluoromethoxy)benzimidamide hydrochloride |
127979-76-4 | 95+% | 5g |
$595 | 2024-07-23 | |
TRC | T897618-50mg |
2-(Trifluoromethoxy)benzamidine Hydrochloride |
127979-76-4 | 50mg |
$ 50.00 | 2022-06-02 | ||
TRC | T897618-500mg |
2-(Trifluoromethoxy)benzamidine Hydrochloride |
127979-76-4 | 500mg |
$ 295.00 | 2022-06-02 | ||
Alichem | A019143877-5g |
2-(Trifluoromethoxy)benzimidamide hydrochloride |
127979-76-4 | 95% | 5g |
594.99 USD | 2021-06-16 | |
A2B Chem LLC | AA43379-1g |
2-(Trifluoromethoxy)benzimidamide hydrochloride |
127979-76-4 | 95%+ | 1g |
$264.00 | 2024-04-20 | |
Crysdot LLC | CD12156017-10g |
2-(Trifluoromethoxy)benzimidamide hydrochloride |
127979-76-4 | 95+% | 10g |
$956 | 2024-07-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1154002-10g |
2-(Trifluoromethoxy)benzimidamide hydrochloride |
127979-76-4 | 95+% | 10g |
¥7136.00 | 2024-08-09 |
2-(Trifluoromethoxy)benzamidine Hydrochloride Related Literature
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
-
4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
-
8. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
Additional information on 2-(Trifluoromethoxy)benzamidine Hydrochloride
Recent Advances in the Study of 2-(Trifluoromethoxy)benzamidine Hydrochloride (CAS: 127979-76-4)
2-(Trifluoromethoxy)benzamidine Hydrochloride (CAS: 127979-76-4) is a chemical compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of protease inhibitors and other therapeutic agents. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.
The compound's unique structural features, including the trifluoromethoxy group and the benzamidine moiety, contribute to its ability to interact with various biological targets. Recent research has demonstrated its efficacy in inhibiting serine proteases, such as thrombin and trypsin, which are critical in coagulation and inflammatory processes. These findings suggest that 2-(Trifluoromethoxy)benzamidine Hydrochloride could serve as a promising scaffold for the development of novel anticoagulant and anti-inflammatory drugs.
In a recent study published in the Journal of Medicinal Chemistry, researchers explored the synthetic pathways for 2-(Trifluoromethoxy)benzamidine Hydrochloride, optimizing reaction conditions to improve yield and purity. The study also investigated the compound's stability under various physiological conditions, providing valuable insights for its potential use in pharmaceutical formulations. Additionally, computational modeling studies have been conducted to predict the compound's binding affinity and selectivity for different protease targets, further supporting its therapeutic potential.
Another area of interest is the compound's role in the development of covalent inhibitors. The benzamidine group can form reversible covalent bonds with active-site residues of target enzymes, enhancing inhibitory potency. Recent preclinical studies have shown that derivatives of 2-(Trifluoromethoxy)benzamidine Hydrochloride exhibit promising activity against drug-resistant strains of pathogens, highlighting its potential in addressing antimicrobial resistance.
Despite these advancements, challenges remain in the clinical translation of 2-(Trifluoromethoxy)benzamidine Hydrochloride-based therapeutics. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further research. Ongoing studies are focusing on structural modifications to improve pharmacokinetic properties and reduce toxicity, paving the way for future clinical trials.
In conclusion, 2-(Trifluoromethoxy)benzamidine Hydrochloride (CAS: 127979-76-4) represents a promising candidate for drug development, with applications ranging from anticoagulant therapy to antimicrobial treatment. Continued research into its synthesis, biological activity, and therapeutic potential will be essential for unlocking its full clinical value. This brief underscores the importance of interdisciplinary collaboration in advancing the understanding and application of this compound in the chemical biology and pharmaceutical fields.
127979-76-4 (2-(Trifluoromethoxy)benzamidine Hydrochloride) Related Products
- 600733-91-3((R)-3-Amino-2-methyl-butan-2-ol)
- 2172206-48-1(3-{(5-chlorofuran-2-yl)methylsulfanyl}-1,1,1-trifluoropropan-2-ol)
- 1795417-84-3(2-naphthalen-1-yl-N-(1-pyridin-2-ylpyrrolidin-3-yl)acetamide)
- 1464-19-3(4-Methylquinolin-8-yl benzoate)
- 1695114-98-7({2,2-dimethyl-3-4-(propan-2-yl)phenylcyclopropyl}methanamine)
- 1601999-83-0(1-bromo-4-{(3-bromo-1,4-dichlorobutan-2-yl)oxymethyl}benzene)
- 41922-75-2(ethyl 2-(3R,4S)-3-ethenylpiperidin-4-ylacetate)
- 946356-23-6(3-(3-fluorophenyl)-1-{4-(2-methyl-6-propoxypyrimidin-4-yl)aminophenyl}urea)
- 1806480-64-7(6-Difluoromethyl-5-hydroxymethyl-1H-benzimidazole)
- 872848-12-9(2-fluorobenzene-1-sulfonohydrazide)




